Scutellarin

Metabolic disease Diabetes Signal transduction

Scutellarin (4′,5,6-trihydroxyflavone-7-glucuronide; CAS 27740-01-8) is a bioactive flavonoid glucuronide primarily isolated from *Erigeron breviscapus* (Vant.) Hand-Mazz and *Scutellaria baicalensis*. It is the principal active constituent of the breviscapine injection formulation, which has been clinically approved in China since 1984 for the treatment of acute cerebral infarction, cerebral thrombosis, and paralysis induced by cerebrovascular diseases.

Molecular Formula C21H18O12
Molecular Weight 462.4 g/mol
CAS No. 27740-01-8
Cat. No. B1681692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameScutellarin
CAS27740-01-8
Synonymseta-D-glucopyranosiduronic acid, 5,6-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-1-benzopyran-7-yl
flavone, 4',5,6,7-tetrahydroxy-, 7-beta-D-glucopyranuronoside
scutellarein 7-beta-D-glucuronide
scutellarein 7-beta-D-glucuronoside
scutellarein 7-glucuronide
scutellarein 7-O-beta-D-glucuronide
scutellarein-7-O-beta-glucuronide
scutellarein-7-O-glucuronide
scutellarin
scutellarin B
Molecular FormulaC21H18O12
Molecular Weight462.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC(=O)C3=C(C(=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O)O
InChIInChI=1S/C21H18O12/c22-8-3-1-7(2-4-8)10-5-9(23)13-11(31-10)6-12(14(24)15(13)25)32-21-18(28)16(26)17(27)19(33-21)20(29)30/h1-6,16-19,21-22,24-28H,(H,29,30)/t16-,17-,18+,19-,21+/m0/s1
InChIKeyDJSISFGPUUYILV-ZFORQUDYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Scutellarin (CAS 27740-01-8): A Flavonoid Glucuronide with Clinically Validated Neurovascular Activity and Distinct Molecular Pharmacology


Scutellarin (4′,5,6-trihydroxyflavone-7-glucuronide; CAS 27740-01-8) is a bioactive flavonoid glucuronide primarily isolated from *Erigeron breviscapus* (Vant.) Hand-Mazz and *Scutellaria baicalensis*. It is the principal active constituent of the breviscapine injection formulation, which has been clinically approved in China since 1984 for the treatment of acute cerebral infarction, cerebral thrombosis, and paralysis induced by cerebrovascular diseases [1]. Pharmacologically, scutellarin acts as a multi-target agent, exerting effects including vasodilation, improved microcirculation, inhibition of platelet aggregation, and neuroprotection via modulation of signaling pathways such as STAT3/Girdin/Akt and MAPK/NF-κB [2]. Despite its clinical use, scutellarin is characterized by low aqueous solubility (0.16 mg/mL) and extremely poor oral bioavailability, which drives its primary administration as an injectable formulation and motivates ongoing research into prodrugs and advanced delivery systems [3].

Why In-Class Flavonoids Cannot Substitute for Scutellarin in Targeted Research and Therapeutic Applications


Despite superficial structural similarities, flavonoid glucuronides such as baicalin and the aglycone metabolite scutellarein exhibit profound and quantifiable differences in molecular target engagement, pharmacokinetic behavior, and drug interaction potential when compared directly to scutellarin. These differences are not trivial; they dictate distinct efficacy and safety profiles that preclude simple interchangeability in experimental or clinical settings. For instance, scutellarin and baicalin, which differ by only a single hydroxyl group at C-4′, engage entirely different upstream kinases—Akt versus AMPK—to achieve metabolic effects, demonstrating that minor structural modifications translate to divergent signaling pathway activation [1]. Furthermore, the low oral bioavailability of scutellarin (approximately 10.67% absolute) is a critical limitation that has driven the development of alternative aglycones and prodrugs, which themselves exhibit vastly different ADME properties and must be carefully selected based on the specific research question [2]. Therefore, a procurement decision for scutellarin must be guided by precise, comparator-anchored quantitative evidence rather than class-level assumptions about flavonoid activity.

Quantitative Comparator Evidence for Scutellarin Selection


Scutellarin Selectively Activates Akt, While Structural Analog Baicalin Preferentially Activates AMPK in Glucose Disposal Assays

Scutellarin and baicalin, two structurally similar flavonoid glucuronides (differing by a single 4′-OH group), exhibit distinct and opposing regulatory effects on key metabolic kinases. In adipocytes, scutellarin selectively enhanced phosphorylation of Akt, a central regulator of insulin signaling, whereas baicalin selectively increased phosphorylation of AMPK. The functional consequence is that siRNA-mediated knockdown of Akt abolishes scutellarin-stimulated glucose uptake but does not affect baicalin; conversely, AMPK knockdown blocks baicalin's effect but not scutellarin's. This mechanistic divergence is supported by molecular dynamics simulations showing that the binding energy of scutellarin to Akt is dramatically more favorable (−29.81 kcal/mol) than that of baicalin to Akt (+4.04 kcal/mol) [1]. This evidence demonstrates that scutellarin and baicalin are not functionally redundant and should be selected based on the specific pathway of interest.

Metabolic disease Diabetes Signal transduction

Scutellarein Exhibits 3-Fold Higher Oral Bioavailability Relative to Scutellarin, Positioning Scutellarin as a Prodrug Precursor

The extremely low oral bioavailability of scutellarin is a well-established limitation that has prompted extensive investigation into its aglycone metabolite, scutellarein. A direct comparative pharmacokinetic study in rats demonstrated that after oral administration, the relative bioavailability of scutellarein was 301.8% when compared directly to scutellarin, meaning it achieved plasma concentrations over three times higher on an equimolar basis [1]. A separate study reported absolute oral bioavailability values of 10.67% ± 4.78% for scutellarin and 7.92% ± 1.90% for scutellarein conjugates, underscoring that while both compounds have low absolute bioavailability, the aglycone form is significantly more absorbable in its free form [2]. This quantitative difference in exposure is a primary driver for the development of scutellarin prodrugs and scutellarein-based therapeutics, and it informs the selection of scutellarin for studies focused on parenteral administration or as a starting material for hydrolysis.

Pharmacokinetics Drug metabolism Prodrug design

Scutellarein Is a Potent UGT1A1 Inhibitor (Ki = 0.02 μM), Whereas Scutellarin Shows Negligible UGT Inhibition, Defining Distinct Drug Interaction Risk Profiles

The potential for flavonoid-drug interactions via inhibition of UDP-glucuronosyltransferases (UGTs) is a critical safety consideration. A direct comparative study revealed that scutellarein exerts strong, competitive inhibition towards key human UGT isoforms (UGT1A1, UGT1A6, UGT1A9, UGT2B7), with a remarkably low Ki value of 0.02 μM for UGT1A1, which is clinically relevant for bilirubin metabolism and irinotecan detoxification. In stark contrast, scutellarin demonstrated significantly weaker inhibition across all tested UGT isoforms [1]. This quantitative disparity means that the metabolic conversion of scutellarin to scutellarein in vivo transforms a weak UGT inhibitor into a potent one, with the potential for clinically significant drug-drug interactions (e.g., with irinotecan). Therefore, scutellarin itself poses a minimal risk of UGT-mediated interactions in vitro or in systems lacking β-glucuronidase activity.

Drug-drug interactions Enzyme inhibition ADME-Tox

Scutellarin Exhibits Superior Superoxide Scavenging, While Scutellarein Shows Higher Activity Against DPPH, ABTS, and PTIO Radicals

Glucuronidation of scutellarein to form scutellarin has a dual and opposing effect on antioxidant capacity depending on the specific radical species. In a comprehensive comparative analysis, scutellarein consistently demonstrated lower IC50 values (higher potency) than scutellarin for scavenging DPPH•, ABTS+•, and PTIO• radicals, as well as for reducing Cu2+ ions. However, in the •O2− (superoxide) scavenging assay, this trend reversed, with scutellarein showing a higher IC50 value than scutellarin, indicating that scutellarin is the superior superoxide scavenger [1]. This nuanced, radical-specific difference is mechanistically linked to the differential ability of the two compounds to chelate Fe2+ and form radical adducts. This evidence underscores that scutellarin and scutellarein are not interchangeable antioxidants and should be selected based on the specific oxidative stress model being employed.

Antioxidant Free radical Structure-activity relationship

Scutellarein Demonstrates Superior Neuroprotective Efficacy Compared to Scutellarin in a Rat Model of Cerebral Ischemia-Reperfusion

While scutellarin is the clinically administered form for cerebrovascular disease, direct in vivo comparison reveals that its aglycone metabolite, scutellarein, exhibits greater neuroprotective potency. In a rat model of global cerebral ischemia induced by bilateral common carotid artery occlusion (BCCAO), oral administration of scutellarein resulted in more pronounced attenuation of neuronal cell damage, reduction of cerebral water content, regulation of excitatory and inhibitory amino acid levels (Glu, Asp, Gly, GABA, Tau), and improvement of Ca2+-ATPase and Na+,K+-ATPase activity compared to scutellarin [1]. The study authors explicitly concluded that scutellarein had a better protective effect than scutellarin in this model. This quantitative and qualitative superiority in a therapeutically relevant endpoint reinforces that scutellarein is the more active neuroprotective entity, and that the efficacy of scutellarin in vivo is largely dependent on its conversion to scutellarein.

Neuroprotection Ischemic stroke Cerebral ischemia

Scutellarin Ethyl Ester Prodrug Achieves 2-Fold Higher Bioavailability and Faster Absorption than Scutellarin

To overcome the poor oral bioavailability of scutellarin, structural modifications such as ethyl ester prodrugs have been developed. A direct comparative pharmacokinetic study in rats demonstrated that scutellarin ethyl ester achieves a significantly improved pharmacokinetic profile. The prodrug exhibited a 4.8-fold higher Cmax (1550.82 ± 219.75 ng/mL vs. 321.55 ± 48.31 ng/mL) and reached this peak concentration 12 times faster (Tmax = 0.5 h vs. 6 h) than scutellarin. Consequently, the total systemic exposure (AUC0-t) for scutellarin ethyl ester was approximately 2.2-fold higher (6407 ± 399 h·ng/mL) than that of scutellarin (2974 ± 753 h·ng/mL) [1]. This data provides a quantitative benchmark for evaluating new scutellarin derivatives and justifies the procurement of scutellarin as a comparator or starting material for medicinal chemistry efforts aimed at improving its oral performance.

Prodrug Pharmacokinetics Drug delivery

High-Value Research and Industrial Application Scenarios for Scutellarin


Investigating Akt-Dependent Signaling in Metabolic and Cancer Models

Scutellarin should be prioritized as a chemical probe in studies where selective activation or investigation of the Akt signaling pathway is required, particularly in comparison to structurally similar flavonoids like baicalin which engage AMPK. This application is grounded in direct evidence showing that scutellarin selectively enhances Akt phosphorylation and that its metabolic effects are abolished by Akt knockdown, whereas baicalin's effects are AMPK-dependent [1]. This makes scutellarin an invaluable tool for dissecting the role of Akt in insulin resistance, glucose uptake, and cell survival in adipocytes, hepatocytes, and certain cancer cell lines where Akt is a key oncogenic driver.

Development and Validation of Parenteral Formulations for Acute Ischemic Stroke

Given scutellarin's established clinical use as an injectable (breviscapine) for acute cerebral infarction in China and its extremely low oral bioavailability (absolute ~10.67%), the compound is uniquely positioned for the development and quality control of parenteral neuroprotective formulations [1][2]. Industrial procurement of high-purity scutellarin is essential for analytical reference standards in HPLC/LC-MS methods for batch release testing, stability studies, and bioequivalence assessments of generic breviscapine injections. Furthermore, its use in advanced delivery systems, such as dual-targeting nanoformulations that enhance brain accumulation in rodent models of ischemic stroke, represents a high-value research trajectory where scutellarin serves as the model drug payload [3].

Medicinal Chemistry Campaigns Targeting Bioavailability Improvement

The well-characterized pharmacokinetic deficits of scutellarin—specifically its low aqueous solubility (0.16 mg/mL), poor lipid solubility (log P = −2.56), and rapid in vivo conversion to scutellarein—establish it as a quintessential scaffold for prodrug design and medicinal chemistry optimization [1]. Procurement of scutellarin is mandatory as a starting material for synthesizing and evaluating novel derivatives, such as scutellarin ethyl ester, which has demonstrated a 2.2-fold increase in oral bioavailability and a 4.8-fold increase in Cmax [2]. This scenario is directly supported by quantitative PK data and positions scutellarin as a comparator standard against which the performance of all new analogs must be benchmarked.

In Vitro Studies Requiring a UGT-Inactive Flavonoid Control

In experimental systems designed to assess drug-drug interactions (DDI) mediated by UDP-glucuronosyltransferases (UGTs), scutellarin is the preferred flavonoid control due to its negligible inhibitory activity against major human UGT isoforms, including UGT1A1, UGT1A6, UGT1A9, and UGT2B7 [1]. This contrasts sharply with its metabolite scutellarein, which is a potent competitive inhibitor of UGT1A1 with a Ki of 0.02 μM. Therefore, any in vitro DDI study using hepatocytes, liver microsomes, or recombinant enzymes that aims to avoid confounding UGT inhibition must select scutellarin over scutellarein or baicalein. This is a critical consideration for researchers investigating the metabolism of co-administered drugs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for Scutellarin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.